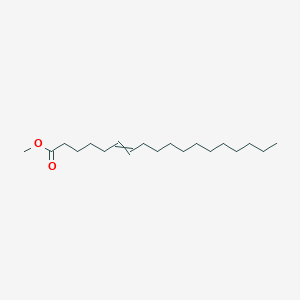
(Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediamine tetra(methylene phosphonic acid), commonly known as EDTMP, is a nitrogenous organic polyphosphonic acid. It is a phosphonic acid with chelating and anti-corrosion properties. EDTMP is the phosphonate analog of ethylenediaminetetraacetic acid (EDTA) and is widely used in various industrial and medical applications due to its ability to chelate metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
EDTMP can be synthesized using ethylene glycol as an intermediate medium. The process involves the reaction of ethylene glycol with phosphorus trichloride to generate ethylene glycol phosphonate chloride. This intermediate then reacts with ethylenediamine to form phosphorous acid, which subsequently reacts with formaldehyde to produce ethylenediamine tetra(methylene phosphonic acid) .
Industrial Production Methods
In industrial settings, EDTMP is often produced as its sodium salt, which exhibits good solubility in water. The production process involves the use of ethylenediamine, formaldehyde, and phosphorus trichloride under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
EDTMP undergoes various chemical reactions, including:
Chelation: EDTMP forms stable complexes with metal ions, making it an effective chelating agent.
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal ions.
Substitution: EDTMP can undergo substitution reactions where its phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Common reagents include metal ions such as calcium, magnesium, and iron. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under mild conditions.
Major Products Formed
Chelation: Metal-EDTMP complexes, which are stable and water-soluble.
Oxidation and Reduction: Oxidized or reduced forms of EDTMP, depending on the specific reaction conditions.
Substitution: Substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
EDTMP exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process is crucial in its role as a scale and corrosion inhibitor, as it prevents the precipitation of metal salts. In medical applications, such as with Samarium-153 lexidronam, EDTMP targets areas of high bone turnover, where it delivers localized radiation to relieve pain associated with bone metastases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Like EDTMP, EDTA is a chelating agent but with carboxylic acid groups instead of phosphonic acid groups.
Nitrilotri(methylene phosphonic acid) (NTMP): Another phosphonic acid with similar chelating properties.
Diethylenetriaminepenta(methylene phosphonic acid) (DTPMP): A higher homolog of EDTMP with additional chelating sites.
Uniqueness of EDTMP
EDTMP is unique due to its high chelation efficiency and stability with metal ions, particularly in high-temperature and high-pH environments. Its phosphonic acid groups provide stronger binding to metal ions compared to carboxylic acid groups in EDTA, making it more effective in certain applications .
Propriétés
Numéro CAS |
57011-27-5 |
|---|---|
Formule moléculaire |
C6H23N3O12P4 |
Poids moléculaire |
453.16 g/mol |
Nom IUPAC |
azane;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H20N2O12P4.H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3 |
Clé InChI |
STNSYZSNIYTNMI-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.N |
Description physique |
Liquid |
Numéros CAS associés |
93983-10-9 93983-12-1 68901-17-7 93983-11-0 71334-91-3 1429-50-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)


![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12444762.png)






![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
